molecular formula C27H36O6 B12753622 Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- CAS No. 63832-41-7

Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-

Cat. No.: B12753622
CAS No.: 63832-41-7
M. Wt: 456.6 g/mol
InChI Key: BIQUGUWHHLMHCS-UHFFFAOYSA-N
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Description

Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- is a complex organic compound with the molecular formula C27H36O6. It is known for its unique structure, which includes two oxirane (epoxide) groups and a bisphenol A backbone. This compound is widely used in various industrial applications due to its excellent chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving ring-opening and ring-closing reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- involves the interaction of its epoxide groups with various molecular targets. The epoxide groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is exploited in various applications, including cross-linking in polymers and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether: Similar structure but lacks the additional ethyleneoxy groups.

    Bisphenol F diglycidyl ether: Contains a different bisphenol backbone.

    1,4-Butanediol diglycidyl ether: Has a simpler structure with a butanediol backbone.

Uniqueness

Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- is unique due to its combination of bisphenol A and ethyleneoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high-performance materials .

Biological Activity

Oxirane, commonly referred to as a glycidyl ether derivative, has garnered attention due to its unique chemical structure and potential biological activities. The compound's IUPAC name is Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-, and it is characterized by the molecular formula C27H36O6C_{27}H_{36}O_6 and a molecular weight of approximately 456.57 g/mol . This compound is primarily utilized in the manufacture of epoxy resins and has applications in various industrial processes.

PropertyValue
Molecular FormulaC27H36O6C_{27}H_{36}O_6
Molecular Weight456.57 g/mol
Density1.13 g/cm³
Boiling Point579.3 °C at 760 mmHg
Flash Point226.4 °C
LogP4.3779

Biological Activity

The biological activity of Oxirane compounds, particularly those derived from glycidyl ethers, has been the subject of various studies focusing on their potential toxicological effects and therapeutic applications.

Toxicological Studies:

  • Skin Sensitization: Oxirane has been identified as a skin sensitizer, with potential to cause allergic reactions upon dermal exposure. This property necessitates careful handling in occupational settings .
  • Irritation Potential: Studies indicate that exposure to Oxirane can lead to contact dermatitis and other skin irritations .

Therapeutic Applications:
Research into the therapeutic potential of Oxirane derivatives suggests they may exhibit antimicrobial properties. For instance, certain glycidyl ethers have demonstrated efficacy against various bacterial strains, indicating potential use in pharmaceutical formulations .

Case Studies

Case Study 1: Occupational Exposure
A study conducted on workers in industries utilizing epoxy resins highlighted the prevalence of allergic contact dermatitis linked to exposure to Oxirane compounds. The findings emphasized the need for protective measures and monitoring of skin reactions among employees .

Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of modified glycidyl ethers derived from Oxirane. The results showed significant inhibition of bacterial growth, suggesting that these compounds could be developed into effective antimicrobial agents for medical applications .

Research Findings

Recent research has focused on the synthesis and modification of Oxirane derivatives to enhance their biological activity while reducing toxicity. For example, modifications aimed at improving solubility and bioavailability have shown promise in preclinical models . Furthermore, ongoing studies are examining the mechanisms by which these compounds exert their biological effects, particularly in relation to cell signaling pathways involved in inflammation and immune response.

Properties

CAS No.

63832-41-7

Molecular Formula

C27H36O6

Molecular Weight

456.6 g/mol

IUPAC Name

2-[1-[4-[2-[4-[2-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxymethyl]oxirane

InChI

InChI=1S/C27H36O6/c1-19(28-15-25-17-32-25)13-30-23-9-5-21(6-10-23)27(3,4)22-7-11-24(12-8-22)31-14-20(2)29-16-26-18-33-26/h5-12,19-20,25-26H,13-18H2,1-4H3

InChI Key

BIQUGUWHHLMHCS-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC3CO3)OCC4CO4

Origin of Product

United States

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